molecular formula C13H21NO2 B2994906 1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one CAS No. 2361639-20-3

1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one

Cat. No.: B2994906
CAS No.: 2361639-20-3
M. Wt: 223.316
InChI Key: OCYXDJJKQRWVKX-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a cyclobutyloxy group attached to an azepane ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate azepane derivative and a cyclobutyloxy-substituted benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually performed at room temperature and yields the desired enone product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction of the enone can yield saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is effective.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides, diketones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

    1-(4-Hexylphenyl)prop-2-en-1-one: Shares the enone structure but differs in the substituent groups.

    (E)-1-(4-Diphenylamino)phenyl)-3-(4′-fluorophenyl)prop-2-en-1-one: Another enone derivative with different aromatic substituents.

Uniqueness: 1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is unique due to the presence of the cyclobutyloxy and azepane groups, which impart distinct chemical and biological properties compared to other enone derivatives .

Properties

IUPAC Name

1-(4-cyclobutyloxyazepan-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14-9-4-7-12(8-10-14)16-11-5-3-6-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYXDJJKQRWVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(CC1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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